molecular formula C15H20F6IN B14121435 [[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide

[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide

Cat. No.: B14121435
M. Wt: 455.22 g/mol
InChI Key: PKAIMAABGCIVGW-UHFFFAOYSA-M
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Description

[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide is a chemical compound known for its unique structural features and significant applications in various fields. The compound consists of a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, a methyl group, and a triethylazanium iodide moiety. This combination of functional groups imparts distinctive chemical properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with triethylamine in the presence of a suitable solvent, followed by the addition of iodine to form the iodide salt. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives .

Mechanism of Action

The mechanism by which [[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide stands out due to its combination of trifluoromethyl groups and triethylazanium iodide moiety, which imparts unique chemical and physical properties. This distinct structure enhances its versatility and effectiveness in various applications compared to similar compounds.

Properties

Molecular Formula

C15H20F6IN

Molecular Weight

455.22 g/mol

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methyl-triethylazanium;iodide

InChI

InChI=1S/C15H20F6N.HI/c1-4-22(5-2,6-3)10-11-7-12(14(16,17)18)9-13(8-11)15(19,20)21;/h7-9H,4-6,10H2,1-3H3;1H/q+1;/p-1

InChI Key

PKAIMAABGCIVGW-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.[I-]

Origin of Product

United States

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